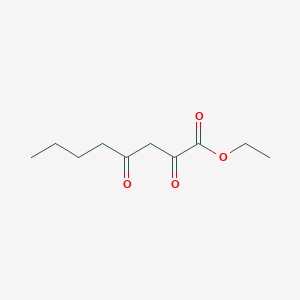

Ethyl 2,4-dioxooctanoate

Descripción general

Descripción

Ethyl 2,4-dioxooctanoate, also known as Ethyl acetonoxalate, is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .

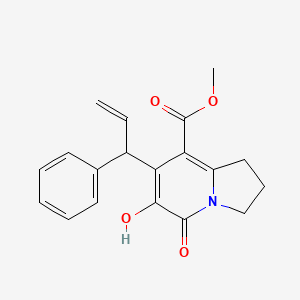

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dioxooctanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis is not available in the retrieved resources.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2,4-dioxooctanoate are not detailed in the available resources, it is known that 2,4-dioxoesters, a group to which Ethyl 2,4-dioxooctanoate belongs, are valuable multi-purpose intermediates in organic synthesis .

Physical And Chemical Properties Analysis

Ethyl 2,4-dioxooctanoate has a molecular weight of 200.23 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Relevant Papers

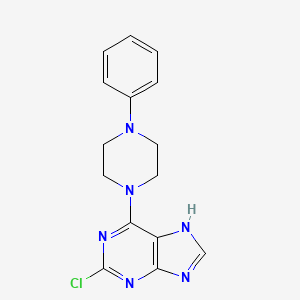

One relevant paper titled “Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles” discusses the synthesis and reactions of 2,4-dioxoesters, a group to which Ethyl 2,4-dioxooctanoate belongs . The paper highlights that 2,4-dioxoesters are valuable multi-purpose intermediates in organic synthesis and their preparation is well documented . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Ethyl 2,4-dioxooctanoate has been utilized in the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. This compound, when selectively protected and reacted with phenylhydrazine hydrochloride, leads to the formation of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The process showcases a reversal of regioselectivity compared to unprotected ethyl 2,4-dioxooctanoate, emphasizing its role in selective chemical reactions (Ashton & Doss, 1993).

Enaminone Ester Formation

Ethyl 2,4-dioxoalkanoates, including ethyl 2,4-dioxooctanoate, react with pyrrolidine acetate at the C-2 carbonyl to produce enaminone esters. These esters are crucial intermediates in organic synthesis, showcasing the compound's utility in creating diverse chemical structures (Manfredini, 1988).

Asymmetric Synthesis of Epoxyoctanal

Ethyl 2,4-dioxooctanoate derivatives have been used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the synthesis of 14,15-Leukotriene A4. This application highlights its importance in the synthesis of biologically significant compounds (Tsuboi, Furutani, & Takeda, 1987).

Stereoselective Synthesis of Cyclobutene Derivatives

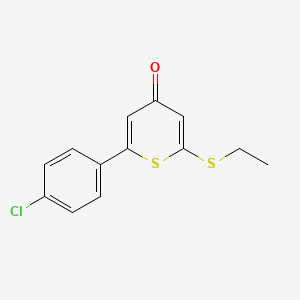

Ethyl 4-aryl-2,4-dioxobutanoates, a related class of compounds, have been shown to undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant in the study of electron-deficient dienes (Yavari & Samzadeh‐Kermani, 1998).

Propiedades

IUPAC Name |

ethyl 2,4-dioxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFJKVWKCCZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451271 | |

| Record name | Ethyl 2,4-dioxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dioxooctanoate | |

CAS RN |

102540-71-6 | |

| Record name | Ethyl 2,4-dioxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)

![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)

![3-Phenyl-1-(pyridin-2-yl)[1]benzofuro[3,2-c]pyridine](/img/structure/B1624812.png)